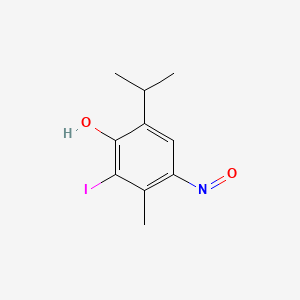

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol

Description

Properties

CAS No. |

6342-74-1 |

|---|---|

Molecular Formula |

C10H12INO2 |

Molecular Weight |

305.11 g/mol |

IUPAC Name |

2-iodo-3-methyl-4-nitroso-6-propan-2-ylphenol |

InChI |

InChI=1S/C10H12INO2/c1-5(2)7-4-8(12-14)6(3)9(11)10(7)13/h4-5,13H,1-3H3 |

InChI Key |

VXZISXGMSUWRPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1I)O)C(C)C)N=O |

Origin of Product |

United States |

Preparation Methods

Nitrosation Before Iodination

Introducing the nitroso group earlier (e.g., on 3-methylphenol) risks functional group incompatibility. Nitroso compounds are prone to oxidation and may interfere with subsequent cross-coupling or iodination steps.

Direct Nitrosation of Pre-Iodinated Intermediates

Attempts to nitrosate 2-iodo-6-isopropyl-3-methylphenol using HNO₂ gas resulted in lower yields (≤50%), attributed to steric hindrance and side reactions. The isoamyl nitrite/HCl system proved superior.

Scalability and Industrial Considerations

The cross-coupling and iodination steps are amenable to scale-up, with the patent reporting kilogram-scale production of analogous compounds. However, nitrosation requires stringent temperature control to maintain selectivity. Industrial synthesis would employ continuous flow reactors for this step, ensuring consistent mixing and cooling .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitroso group can be reduced to an amine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The iodine atom may also participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations:

- Halogen Effects: Replacing iodine with lighter halogens (e.g., Cl, Br) reduces molecular weight and polarizability but may alter binding affinity in biological systems.

- Nitroso vs. Nitro: The nitroso group (NO) in this compound is redox-active, unlike the nitro (NO₂) group in analogs. This makes the compound more susceptible to dimerization or decomposition under light/heat.

Stability and Handling Considerations

- Thermal Sensitivity: The nitroso group in this compound may decompose at elevated temperatures, necessitating storage at ≤ -20°C.

- Photoreactivity: Analogous nitrosophenols undergo photoisomerization or dimerization; this compound likely requires protection from light .

Biological Activity

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol is a compound belonging to the nitrosophenol class, characterized by its unique structure and significant biological activity. This article explores its biological effects, particularly its herbicidal properties, enzyme inhibition, and toxicity assessments.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3I, with a molecular weight of approximately 300.15 g/mol. The presence of iodine and isopropyl groups contributes to its chemical reactivity and biological interactions. Its nitroso group plays a crucial role in its biological activity, particularly in inhibiting various metabolic processes in organisms.

Herbicidal Potential

Research has demonstrated that this compound exhibits notable herbicidal activity by inhibiting photosynthesis in susceptible plant species. Specifically, it acts as a competitive inhibitor of the plastoquinol oxidation process in the cytochrome b6f complex, which is vital for electron transport during photosynthesis. This inhibition leads to reduced photosynthetic efficiency and growth in plants exposed to this compound .

Enzyme Inhibition

The compound has been studied for its interactions with various enzymes involved in metabolic pathways. Notably, it has been shown to inhibit the cytochrome b6f complex, impacting plant physiology significantly. This inhibition can alter metabolic processes essential for plant survival and growth .

Toxicity Assessments

Toxicity evaluations have utilized model organisms such as Tetrahymena , a ciliate protozoan widely used in aquatic toxicity testing. Studies indicate that exposure to this compound can lead to significant growth inhibition, providing insights into its ecological effects and safety profile . The IGC50 values obtained from these studies indicate the concentration at which 50% of the population experiences growth inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Iodo-4-methyl-6-nitrophenol | Contains iodine and nitro groups | Known for antibacterial properties |

| 2,4-Dinitrophenol | Dinitro substitution on phenol | Widely used as a herbicide |

| 4-Nitrophenol | Nitro group at para position | Used as a precursor in dye manufacturing |

| 2-Methyl-4-nitrophenol | Methyl and nitro groups | Exhibits distinct solubility characteristics |

Each compound exhibits unique biological activities, with this compound being particularly noted for its herbicidal potential due to specific inhibitory actions on photosynthesis .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Herbicidal Efficacy : In controlled experiments, plants treated with varying concentrations of this compound showed a dose-dependent reduction in growth rates, confirming its potential as an effective herbicide.

- Toxicological Assessments : In studies involving Tetrahymena, the compound demonstrated significant toxicity at lower concentrations compared to other similar compounds, indicating a need for careful handling and assessment before environmental application.

Q & A

Q. What synthetic routes are recommended for preparing 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol with high purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenolic precursor. A plausible route includes:

Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, targeting the ortho position relative to the hydroxyl group.

Nitrosation : Treating the intermediate with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) to introduce the nitroso group.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >99% purity, as seen in analogous nitrophenol derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., isopropyl CH groups at δ 1.2–1.4 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] expected at m/z 336.98).

- Elemental Analysis : Match experimental C/H/N/I percentages to theoretical values (±0.3% tolerance).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, as employed for 4-nitrophenol standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound across solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity or hydrogen bonding. Strategies include:

Solvent Screening : Test in deuterated DMSO, CDCl₃, and methanol-d₄ to observe solvent-dependent shifts.

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data.

Variable-Temperature NMR : Identify dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C and −40°C.

Reference: Deuterated solvents like 4-Nitrophenol-2,3,5,6-d₄ are used to isolate isotopic effects .

Q. What challenges arise in studying the thermal stability of this compound, and how can DSC protocols be optimized?

Methodological Answer: Nitroso compounds are prone to decomposition under heat. To mitigate:

Sample Preparation : Use hermetically sealed aluminum pans to prevent sublimation.

Heating Rate : Apply slow rates (2–5°C/min) to detect subtle phase transitions.

Atmosphere : Conduct under nitrogen to avoid oxidative degradation.

Example: 4-Nitrophenol sodium salt dihydrate decomposes at >300°C, suggesting similar protocols for nitroso analogs .

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound?

Methodological Answer: Deuterated analogs (e.g., replacing hydroxyl protons with H) enable:

Tracing Reaction Pathways : Monitor H/D exchange via MS or NMR during nitrosation.

Kinetic Isotope Effects (KIE) : Compare reaction rates to elucidate rate-determining steps.

Reference: 4-Nitrophenol-2,3,5,6-d₄ (98 atom% D) is used for environmental tracer studies .

Contradiction Analysis

Key Issue: Variability in reported melting points for nitroso/nitrophenol derivatives.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.